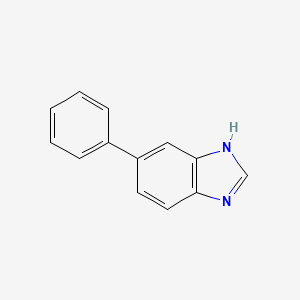

6-Phenyl-1H-benzimidazole

Description

Structure

2D Structure

3D Structure

Properties

CAS No. |

90463-26-6 |

|---|---|

Molecular Formula |

C13H10N2 |

Molecular Weight |

194.23 g/mol |

IUPAC Name |

6-phenyl-1H-benzimidazole |

InChI |

InChI=1S/C13H10N2/c1-2-4-10(5-3-1)11-6-7-12-13(8-11)15-9-14-12/h1-9H,(H,14,15) |

InChI Key |

FRENWXHQIOTWRD-UHFFFAOYSA-N |

Canonical SMILES |

C1=CC=C(C=C1)C2=CC3=C(C=C2)N=CN3 |

Origin of Product |

United States |

Synthetic Methodologies for 6 Phenyl 1h Benzimidazole and Analogues

Classical Condensation Approaches

Traditional methods for benzimidazole (B57391) synthesis have laid the groundwork for many of the modern techniques used today. These approaches typically involve the condensation of an o-phenylenediamine (B120857) derivative with a suitable one-carbon electrophile.

Phillips-Ladenburg Reaction Modifications

The Phillips-Ladenburg reaction is a cornerstone in benzimidazole synthesis, traditionally involving the condensation of an o-phenylenediamine with a carboxylic acid or its derivative under acidic conditions. wikipedia.orgorientjchem.orgcolab.ws The reaction between 1,2-diaminobenzene (o-phenylenediamine) and a carboxylic acid, often heated in the presence of a dilute mineral acid, results in the formation of the corresponding 2-substituted benzimidazole. wikipedia.orgorientjchem.orgresearchgate.net While effective for many aliphatic acids, the synthesis with aromatic acids can necessitate harsher conditions, such as temperatures exceeding 180°C in sealed vessels. colab.ws

The mechanism proceeds through the initial formation of a diamide (B1670390) intermediate from the reaction of o-phenylenediamine with the carboxylic acid, with the loss of water. wikipedia.org Subsequent acid-catalyzed intramolecular cyclization and dehydration yield the final benzimidazole ring system. wikipedia.org

Weidenhagen Reaction Adaptations

The Weidenhagen reaction offers an alternative classical route, utilizing the condensation of an o-phenylenediamine with an aldehyde or ketone. orientjchem.orgresearchgate.netresearchgate.net This method often requires an oxidizing agent, such as copper(II) salts, to facilitate the final cyclization and aromatization to the benzimidazole core. orientjchem.orgsemanticscholar.org The reaction can be carried out in water or alcohol. orientjchem.org

Cyclocondensation Reactions of Diamines with Aldehydes or Carboxylic Acids

The direct cyclocondensation of o-phenylenediamines with aldehydes is a widely employed and straightforward method for synthesizing 2-substituted benzimidazoles, largely due to the vast commercial availability of various aldehydes. iosrjournals.orgnih.gov This approach, however, often necessitates an oxidizing agent to convert the initially formed dihydrobenzimidazole intermediate to the final aromatic product. nih.gov A variety of oxidants have been utilized for this purpose, including nitrobenzene, benzoquinone, and sodium metabisulfite (B1197395). tandfonline.com

Similarly, condensation with carboxylic acids is a common strategy. For instance, the reaction of o-phenylenediamine with various carboxylic acids in the presence of ammonium (B1175870) chloride as a catalyst in ethanol (B145695) can produce benzimidazole derivatives in good yields. semanticscholar.org Polyphosphoric acid has also been used to promote the condensation of o-phenylenediamine with aminobenzoic acids. researchgate.net

A key challenge in the direct condensation of o-phenylenediamines with aldehydes is the potential for selectivity issues, where either 2-substituted or 1,2-disubstituted benzimidazoles can be formed. iosrjournals.org

Modern and Sustainable Synthetic Strategies

In recent years, a significant focus has been placed on developing more efficient, environmentally friendly, and sustainable methods for the synthesis of 6-Phenyl-1H-benzimidazole and its derivatives. These modern approaches often offer advantages such as shorter reaction times, higher yields, and milder reaction conditions.

Microwave-Assisted Synthesis Protocols

Microwave irradiation has emerged as a powerful tool in organic synthesis, significantly accelerating reaction rates. tandfonline.com The synthesis of 2-substituted phenyl-1H-benzimidazole derivatives has been successfully achieved using microwave-assisted one-pot condensation of o-phenylenediamines and aldehydes. tandfonline.comresearchgate.net This method, often carried out under solvent-free conditions, can dramatically reduce reaction times from hours to mere seconds or minutes, while providing excellent product yields. tandfonline.comresearchgate.netnih.gov For example, a series of 2-(substituted phenyl)-1H-benzimidazole derivatives were synthesized in high yields (88-89%) in as little as 46-50 seconds under microwave irradiation. researchgate.net Sodium metabisulfite is a commonly used oxidizing agent in these microwave-assisted reactions. tandfonline.comnih.gov The use of microwave assistance has been shown to increase yields by 7 to 22% compared to conventional heating. nih.gov

Microwave-assisted synthesis has also been applied to the reaction of o-phenylenediamines with carboxylic acids. mdpi.com For instance, 2-phenyl-1H-benzimidazole was synthesized by reacting o-phenylenediamine with benzoic acid in ethanol under microwave irradiation at 400 MHz. mdpi.com

Solvent-Free Reaction Conditions

The development of solvent-free reaction conditions represents a significant step towards greener and more sustainable chemical processes. The synthesis of benzimidazole derivatives has been effectively conducted under solvent-free conditions, often with the aid of a catalyst or simply by heating the reactants together. umich.eduresearchgate.net

One approach involves the grinding of o-phenylenediamine and an aldehyde in a mortar and pestle at room temperature until a melt is formed, leading to the formation of the benzimidazole derivative. umich.edu This method has been successfully applied to the synthesis of various benzimidazoles in good yields without the need for a catalyst. umich.edu In other instances, the condensation of o-phenylenediamines with aldehydes or organic acids has been achieved by heating the neat mixture at elevated temperatures, such as 140°C. umich.edu

Catalysts can also be employed in solvent-free syntheses. For example, silica-supported sodium hydrogen sulfate (B86663) has been used as an efficient and reusable catalyst for the condensation of o-substituted aminoaromatics with acyl chlorides to produce benzimidazoles under solvent-free conditions. researchgate.net Nano-Ni(II)/Y zeolite has also been reported as an effective catalyst for the solvent-free condensation of o-phenylenediamines with aromatic aldehydes. nih.gov

Aqueous Medium Synthesis Approaches

The principles of green chemistry have spurred the development of synthetic protocols that utilize water as a benign and economical solvent, replacing hazardous volatile organic compounds (VOCs). rsc.org The synthesis of benzimidazoles in aqueous media has been shown to be a viable and efficient alternative to traditional methods.

One of the primary approaches involves the condensation of an o-phenylenediamine with an aldehyde or carboxylic acid. rsc.org High-temperature water has proven effective for this transformation. As water is heated, its dielectric constant decreases, making it a more suitable solvent for organic molecules. rsc.org For instance, the synthesis of 2-phenylbenzimidazole (B57529), a close analogue, has been successfully achieved by reacting 1,2-phenylenediamine and benzoic acid in high-temperature water, with optimized yields reaching around 90%. rsc.orgrsc.org A key advantage of this method is the potential for the product to crystallize directly from the reaction mixture upon cooling, simplifying purification. rsc.org

Another significant aqueous-based method is the intramolecular N-arylation of N-(2-iodoaryl)benzamidines. This reaction can proceed in water at 100 °C with a simple base like potassium carbonate (K₂CO₃), remarkably without the need for any transition-metal catalyst. mdpi.comchemmethod.com This transition-metal-free approach is highly valuable from both an environmental and economic standpoint, avoiding the cost and potential product contamination associated with metal catalysts. mdpi.com While this method was demonstrated for 2-substituted benzimidazoles, the principles are applicable to the synthesis of various analogues. mdpi.com

Furthermore, biorenewable resources have been employed in aqueous synthesis. D-Glucose has been used as a C1 synthon for the synthesis of benzimidazoles from o-phenylenediamines in water, offering excellent yields and short reaction times. organic-chemistry.org

The following table summarizes representative aqueous synthesis methods for benzimidazole derivatives.

| Reactants | Conditions | Product | Yield | Reference |

| 1,2-Phenylenediamine, Benzoic Acid | High-Temperature Water | 2-Phenylbenzimidazole | ~90% | rsc.orgrsc.org |

| N-(2-iodoaryl)benzamidine | K₂CO₃, Water, 100 °C, 30h | 2-Arylbenzimidazoles | Moderate to High | mdpi.comchemmethod.com |

| o-Phenylenediamines, D-Glucose | Water | 2-Substituted Benzimidazoles | Excellent | organic-chemistry.org |

Catalytic Systems in Benzimidazole Formation

The development of efficient catalytic systems is crucial for the selective and high-yielding synthesis of benzimidazoles. Research has explored a spectrum of catalysts, from metal-free systems to simple inorganic salts and biorenewable options.

Growing concerns over the cost and toxicity of transition metals have driven the development of metal-free catalytic systems. A notable strategy involves the intramolecular cyclization of N-(2-iodoaryl)benzamidine derivatives. This transformation can be achieved using only a base, such as potassium carbonate, in water, completely avoiding the need for a metal catalyst. mdpi.com Another approach uses potassium hydroxide (B78521) in dimethyl sulfoxide (B87167) (DMSO) to mediate the intramolecular N-arylation of amidines, providing good yields of diversely substituted benzimidazoles. organic-chemistry.org Additionally, hypervalent iodine reagents have been employed as oxidants to facilitate the one-pot synthesis of 2-arylbenzimidazoles from phenylenediamines and aldehydes under mild conditions with short reaction times. organic-chemistry.org

Simple, inexpensive, and environmentally benign inorganic salts have been effectively utilized as catalysts for benzimidazole synthesis. Ammonium chloride (NH₄Cl) has been shown to be an effective catalyst for the condensation reaction between o-phenylenediamine and various carbonyl compounds. nih.gov This method provides good to excellent yields (75-94%) and benefits from the low cost and benign nature of the catalyst. nih.gov For example, the reaction of 1,2-phenylenediamine with benzaldehyde (B42025) in chloroform, catalyzed by NH₄Cl, yielded 2-phenyl-1H-benzo[d]imidazole in 94% yield after four hours at room temperature. nih.gov Other inorganic catalysts, such as ceric ammonium nitrate (B79036) (CAN), have also been used, particularly with polyethylene (B3416737) glycol (PEG) as a recyclable solvent, making the process attractive for industrial applications. chemmethod.com

The use of reagents derived from renewable resources aligns with the goals of green and sustainable chemistry. D-glucose stands out as an efficient, biorenewable C1 synthon for producing benzimidazoles from o-phenylenediamines. organic-chemistry.org This method is advantageous due to its use of a renewable methine source, excellent yields, and water as the solvent. organic-chemistry.org Glycerol, a byproduct of biodiesel production, has also been investigated as a recyclable and green solvent for the catalyst-free synthesis of benzimidazoles. growingscience.com Furthermore, Baker's yeast has been employed as a biocatalyst for the synthesis of benzimidazole derivatives in water, showcasing the potential of whole-cell catalysis in these transformations. growingscience.com

The table below details various catalytic systems employed in benzimidazole synthesis.

| Catalyst Type | Catalyst | Reactants | Solvent | Key Features | Reference |

| Transition Metal-Free | K₂CO₃ | N-(2-iodoaryl)benzamidine | Water | Environmentally benign, no metal contamination | mdpi.com |

| Transition Metal-Free | Hypervalent Iodine | o-Phenylenediamines, Aldehydes | Acetonitrile | Mild conditions, short reaction times | organic-chemistry.org |

| Inorganic Salt | NH₄Cl | o-Phenylenediamine, Benzaldehyde | Chloroform | Inexpensive, high yield (94%) | nih.gov |

| Inorganic Salt | Ceric Ammonium Nitrate (CAN) | o-Phenylenediamine, Aldehydes | PEG | Recyclable solvent, good yields | chemmethod.com |

| Biorenewable | D-Glucose (C1 source) | o-Phenylenediamines | Water | Renewable reagent, excellent yields | organic-chemistry.org |

| Biorenewable | Baker's Yeast | o-Phenylenediamine | Water | Biocatalysis, green solvent | growingscience.com |

Novel Reaction Pathways and Unexpected Formations

Beyond traditional condensation reactions, novel pathways to the benzimidazole core have been developed. One such approach is the electrochemical reduction of o-nitrophenylamides. While the primary products are N-acylated o-aminoanilines, subsequent thermal treatment in acetic acid can quantitatively transform these intermediates into the corresponding benzimidazoles. acs.org For instance, N-acetyl o-phenylenediamine, formed during the electroreduction, was observed to partially cyclize to 2-methylbenzimidazole (B154957) under the reaction conditions. acs.org

Palladium-catalyzed coupling reactions, such as the Suzuki-Miyaura reaction, have been instrumental in the synthesis of functionalized benzimidazoles that are otherwise difficult to prepare. nih.gov This strategy allows for the late-stage introduction of substituents, like the phenyl group at the 5(6)-position. For example, 1-benzyl-5(6)-bromo-2-(2-nitrophenyl)-benzimidazole can be coupled with a phenylboronic acid derivative to install a phenyl group at the benzimidazole core, a key step in creating analogues like this compound. nih.gov

Microwave-assisted synthesis represents another significant advancement, drastically reducing reaction times compared to conventional heating. tandfonline.com The condensation of o-phenylenediamines with dimethylformamide (DMF), serving as a C1 source, can be efficiently promoted by an organic acid like butanoic acid under microwave irradiation to give 1H-benzimidazole derivatives in good to excellent yields. tandfonline.com

Challenges and Advancements in Scalable Synthesis

The transition from laboratory-scale synthesis to large-scale industrial production presents several challenges. Classical methods often require harsh conditions, such as strong acids and high temperatures, or stoichiometric dehydrating agents like polyphosphoric acid, which generate significant amounts of waste upon neutralization. rsc.org Furthermore, many procedures require expensive reagents, hazardous organic solvents, and lengthy reaction times, making them economically and environmentally unsustainable for bulk production. mdpi.comchemmethod.com The regioselective synthesis of N-substituted benzimidazoles can also be problematic, often resulting in mixtures of isomers and disubstituted products. mdpi.commdpi.com

Advancements aimed at overcoming these hurdles focus on the principles of green chemistry. The use of high-temperature water or recyclable solvents like polyethylene glycol (PEG) addresses the issue of volatile organic compounds. rsc.orgchemmethod.com The development of heterogeneous and recyclable catalysts, such as silica (B1680970) sulfuric acid or sulfonic acid-functionalized nanoparticles, simplifies product purification and reduces waste, which is a major benefit for large-scale operations. growingscience.com Similarly, catalyst-free systems or the use of inexpensive inorganic salts like ammonium chloride offer significant cost and environmental advantages. mdpi.comnih.gov Microwave-assisted synthesis provides a pathway to dramatically increase throughput by shortening reaction times from hours to minutes. rjptonline.orgrsc.org These innovations are crucial for developing sustainable and economically viable processes for the large-scale manufacturing of this compound and its derivatives.

Advanced Structural Characterization and Conformational Analysis

Spectroscopic Methods for Structural Elucidation

Spectroscopic analysis is fundamental to confirming the identity and detailing the structural features of 6-Phenyl-1H-benzimidazole. Techniques such as NMR, IR, and mass spectrometry each offer unique insights into the molecular framework.

Nuclear Magnetic Resonance (NMR) spectroscopy is an indispensable tool for mapping the carbon and proton framework of this compound and investigating the dynamic process of tautomerism inherent to the benzimidazole (B57391) ring.

Like other N-unsubstituted benzimidazoles, this compound exists as two rapidly interconverting tautomers: this compound and 5-phenyl-1H-benzimidazole. This proton exchange between the N1 and N3 positions is often fast on the NMR timescale, particularly in common solvents like DMSO-d6 or methanol-d4. nih.gov This rapid exchange results in a time-averaged spectrum where chemically distinct but interconverting atoms become magnetically equivalent. orientjchem.org Consequently, pairs of carbon and hydrogen atoms on the benzimidazole core (C4/C7 and C5/C6) would be expected to show averaged signals.

Expected ¹H NMR Spectral Features: The ¹H NMR spectrum would display signals for the protons of the benzimidazole core and the pendant phenyl ring. The N-H proton typically appears as a broad singlet in the downfield region (δ 12-13 ppm). rsc.orgrsc.org The protons on the phenyl ring would exhibit multiplets in the aromatic region (δ 7-8 ppm). The protons on the benzimidazole ring would also resonate in this region. Due to tautomerism, the signals for H4 and H7, as well as H5, would be averaged.

Expected ¹³C NMR Spectral Features: In the ¹³C NMR spectrum, the tautomerism would lead to a reduced number of signals for the benzimidazole carbon atoms compared to a static structure. The carbons C4/C7 and C5/C6 would each produce a single, averaged resonance. The signal for C2 is also characteristic of the benzimidazole system. The carbons of the phenyl substituent would show distinct signals in the aromatic region (δ 110-150 ppm). rsc.org

Table 1: Expected NMR Characteristics for this compound Considering Tautomeric Averaging. This table is based on general principles and data for analogous benzimidazole derivatives.

| Nucleus | Expected Chemical Shift (δ) Range (ppm) | Notes |

|---|---|---|

| ¹H | 12.0 - 13.0 | Broad singlet, N-H proton. |

| ¹H | 7.0 - 8.5 | Multiplets, aromatic protons (benzimidazole and phenyl rings). |

| ¹³C | 150 - 155 | C2 of the imidazole (B134444) ring. |

| ¹³C | 110 - 145 | Aromatic carbons, including averaged signals for C4/C7 and C5/C6. |

Slowing the proton exchange, for instance by using specific solvents like HMPA-d18 or by lowering the temperature, can sometimes "freeze" the tautomerism, allowing the distinct signals for each tautomeric form to be observed. nih.gov

Infrared (IR) spectroscopy is used to identify the functional groups present in the molecule by detecting their characteristic vibrational frequencies. The IR spectrum of this compound would be expected to show several key absorption bands that confirm its structure. nih.govresearchgate.net

The most prominent features would include:

N-H Stretching: A broad absorption band in the region of 3200-3500 cm⁻¹ is characteristic of the N-H stretching vibration of the imidazole ring. This broadness is often due to intermolecular hydrogen bonding. rsc.org

C-H Stretching: Aromatic C-H stretching vibrations typically appear just above 3000 cm⁻¹, in the 3000-3100 cm⁻¹ range. nih.gov

C=N and C=C Stretching: The stretching vibrations of the C=N bond of the imidazole ring and the C=C bonds of the aromatic systems result in strong to medium absorptions in the 1450-1630 cm⁻¹ region. rsc.orgresearchgate.net

Aromatic C-H Bending: Out-of-plane bending vibrations for the substituted benzene (B151609) rings occur in the fingerprint region (below 1000 cm⁻¹), and their exact positions can give clues about the substitution patterns.

Table 2: Typical Infrared Absorption Frequencies for this compound. This table is based on data for analogous benzimidazole derivatives. rsc.orgnih.govresearchgate.net

| Functional Group | Vibrational Mode | Expected Frequency Range (cm⁻¹) | Intensity |

|---|---|---|---|

| Imidazole N-H | Stretching | 3200 - 3500 | Medium-Strong, Broad |

| Aromatic C-H | Stretching | 3000 - 3100 | Medium-Weak |

| Imidazole C=N | Stretching | 1590 - 1630 | Medium-Strong |

| Aromatic C=C | Stretching | 1450 - 1600 | Medium-Strong |

| Aromatic C-H | Out-of-plane Bending | 690 - 900 | Strong |

Mass spectrometry (MS) provides information about the molecular weight and elemental composition of a compound, as well as structural details derived from its fragmentation patterns.

For this compound (C₁₃H₁₀N₂), the calculated molecular weight is approximately 194.23 g/mol . nih.gov High-resolution mass spectrometry (HRMS) would be able to confirm the elemental formula by providing a highly accurate mass measurement of the molecular ion ([M]⁺) or, more commonly, the protonated molecule ([M+H]⁺). The expected exact mass for the [M+H]⁺ ion is approximately 195.0917. rsc.org

The fragmentation of the benzimidazole ring under electron ionization (EI) typically proceeds via the loss of HCN (27 Da) from the imidazole moiety, leading to a stable radical cation. The mass spectrum of the parent benzimidazole shows a base peak at m/z 118 ([M]⁺) and a significant fragment at m/z 91, corresponding to the loss of HCN. nist.gov For this compound, the molecular ion peak at m/z 194 would be prominent. Key fragmentation pathways would likely involve the loss of HCN to yield a fragment ion around m/z 167, and cleavage of the phenyl group.

Solid-State Structural Investigations

While spectroscopic methods reveal the structure in solution or the gas phase, solid-state techniques like X-ray crystallography provide precise information on the molecular geometry and the arrangement of molecules in a crystal lattice.

The benzimidazole ring system is expected to be essentially planar. The phenyl substituent at the C6 position would be twisted relative to the plane of the benzimidazole core due to steric hindrance. The dihedral angle between the planes of the benzimidazole and the phenyl ring is a key conformational parameter and typically varies in related structures. researchgate.net

The crystal packing of benzimidazole derivatives is heavily influenced by a network of non-covalent interactions, primarily hydrogen bonding and π-π stacking. researchgate.net

Hydrogen Bonding: The most significant intermolecular interaction in solid this compound is expected to be the N-H···N hydrogen bond. The imidazole N-H group acts as a hydrogen bond donor, while the sp²-hybridized nitrogen atom (N3) of an adjacent molecule acts as an acceptor. This interaction typically leads to the formation of infinite one-dimensional chains or tapes of molecules running through the crystal lattice. researchgate.net

Conformational Landscape and Tautomeric Equilibria in Solution and Solid State

The structural identity and conformational behavior of this compound are defined by a dynamic interplay of tautomerism and rotational isomerism. The molecule's properties in different physical states—solution versus solid—are governed by these phenomena, which can be elucidated through advanced spectroscopic and crystallographic techniques.

Tautomeric Equilibria in Solution

In solution, this compound exists as a dynamic equilibrium between two tautomeric forms: this compound and 5-phenyl-1H-benzimidazole. This equilibrium arises from prototropy, a rapid migration of the hydrogen atom between the N1 and N3 positions of the imidazole ring. encyclopedia.pubnih.gov On the timescale of Nuclear Magnetic Resonance (NMR) spectroscopy, this proton transfer is typically fast, leading to a time-averaged molecular structure.

This rapid exchange means that pairs of carbon atoms that would be distinct in a static molecule become chemically equivalent. Specifically, the C4/C7 and C5/C6 pairs in the benzimidazole core produce averaged signals in the 13C NMR spectrum. beilstein-journals.org This phenomenon of signal coalescence is a hallmark of prototropic tautomerism in N-unsubstituted benzimidazoles. nih.govbeilstein-journals.org The rate of this interconversion can be influenced by the solvent; for instance, polar solvents may affect the rate and the position of the equilibrium. researchgate.net In some cases, using specific solvents like hexamethylphosphoramide-d18 or lowering the temperature can slow the proton exchange rate sufficiently to allow for the observation of distinct signals for each tautomer. nih.gov

The study of N-methylated analogs, such as 1-methyl-1H-benzimidazole, where tautomerism is blocked, serves as a crucial reference. nih.gov By comparing the chemical shifts of the target compound to these fixed-structure models, researchers can estimate the relative populations of the coexisting tautomers in solution. nih.gov

Table 1: Tautomeric Forms of this compound in Equilibrium

| Tautomer Name | Position of Phenyl Group | Position of Imidazole Proton | Representation |

| This compound | C6 | N1 | Tautomer I |

| 5-Phenyl-1H-benzimidazole | C5 | N3 | Tautomer II |

This table illustrates the two primary tautomers that rapidly interconvert in solution.

Conformation and Tautomerism in the Solid State

In contrast to the dynamic equilibrium observed in solution, the solid-state structure of benzimidazole derivatives is typically characterized by a single, "frozen" conformation and tautomeric form. researchgate.netmdpi.com X-ray crystallography studies on analogous phenyl-substituted benzimidazoles reveal that the benzimidazole core itself is essentially planar. scilit.comresearchgate.netnih.gov

While specific crystallographic data for this compound is not detailed in the available literature, analysis of closely related compounds like 1,2-diphenyl-1H-benzimidazole provides significant insight into the expected solid-state conformation. researchgate.net In these structures, the phenyl ring is not coplanar with the benzimidazole system. Instead, it is rotated to a significant dihedral angle relative to the plane of the benzimidazole core. researchgate.net This twist is a result of minimizing steric hindrance between the hydrogen atoms on the adjacent rings.

The crystal packing in the solid state is heavily influenced by a network of non-covalent interactions. The most critical of these are the intermolecular hydrogen bonds formed between the N-H group of one molecule and the sp2-hybridized nitrogen atom of a neighboring molecule (N-H···N). scilit.comnih.gov These interactions often link molecules into infinite chains or centrosymmetric dimers. scilit.commdpi.com Furthermore, π-π stacking interactions between the aromatic systems of the benzimidazole core and the phenyl rings contribute significantly to the stability of the crystal lattice, leading to a well-ordered three-dimensional architecture. scilit.comnih.gov

Table 2: Representative Crystallographic Data for a Phenyl-Substituted Benzimidazole Derivative (1,2-Diphenyl-1H-benzimidazole)

| Parameter | Value | Description |

| Crystal System | Triclinic | The fundamental repeating unit shape. |

| Space Group | P-1 | The symmetry group of the crystal. |

| Benzimidazole Core | Nearly Planar | The fused ring system is largely flat. |

| Dihedral Angle (Phenyl at N1) | 55.80(2)° | The angle between the N1-phenyl ring and the benzimidazole plane. researchgate.net |

| Dihedral Angle (Phenyl at C2) | 67(3)° | The angle between the C2-phenyl ring and the benzimidazole plane. researchgate.net |

| Intermolecular Interactions | C-H···N, C-H···π | Hydrogen bonds and π-interactions that stabilize the crystal packing. researchgate.net |

This table presents data from a related compound to illustrate typical solid-state structural features of phenyl-benzimidazoles.

Computational and Theoretical Investigations of 6 Phenyl 1h Benzimidazole

Quantum Chemical Studies

Quantum chemical studies are at the forefront of understanding the behavior of molecules at the electronic level. These methods, rooted in quantum mechanics, can predict a wide array of molecular properties with high accuracy.

Density Functional Theory (DFT) Calculations for Electronic Structure

Density Functional Theory (DFT) is a powerful computational method used to investigate the electronic structure of many-body systems, such as atoms and molecules. It is based on the principle that the energy of the system can be determined from its electron density. DFT calculations for a molecule like 6-Phenyl-1H-benzimidazole would typically involve optimizing its geometry to find the most stable arrangement of its atoms and then calculating various electronic properties.

These calculations can provide detailed information about bond lengths, bond angles, and dihedral angles, offering a three-dimensional picture of the molecule. For instance, in related benzimidazole (B57391) derivatives, DFT has been used to confirm geometric structures that were in good agreement with experimental X-ray diffraction data. Such studies on this compound would likely reveal the degree of planarity between the benzimidazole and phenyl rings, which can significantly influence its electronic and photophysical properties.

Frontier Molecular Orbital (FMO) Analysis: HOMO-LUMO Energy Gaps

Frontier Molecular Orbital (FMO) theory is a key concept in understanding chemical reactivity and electronic transitions. The Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) are the most important orbitals in this context. The energy of the HOMO is related to the molecule's ability to donate electrons, while the LUMO energy reflects its electron-accepting ability.

A hypothetical FMO analysis for this compound would likely show the HOMO localized on the electron-rich benzimidazole ring and the LUMO distributed over the phenyl ring and the imidazole (B134444) moiety, indicating the pathway for intramolecular charge transfer upon excitation.

Table 1: Hypothetical Frontier Molecular Orbital Energies and Energy Gap for this compound

| Parameter | Energy (eV) |

| HOMO Energy | -6.2 |

| LUMO Energy | -1.5 |

| HOMO-LUMO Gap | 4.7 |

| Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound. |

Molecular Electrostatic Potential (MESP) Surface Mapping

The Molecular Electrostatic Potential (MESP) surface is a valuable tool for visualizing the charge distribution within a molecule and predicting its reactive sites. The MESP map is plotted on the electron density surface, with different colors representing different electrostatic potential values. Typically, red indicates regions of negative potential (electron-rich), which are susceptible to electrophilic attack, while blue represents regions of positive potential (electron-poor), which are prone to nucleophilic attack. Green and yellow represent areas of neutral potential.

For this compound, an MESP map would likely show negative potential around the nitrogen atoms of the imidazole ring due to their lone pairs of electrons, making them potential sites for protonation or coordination to metal ions. The phenyl ring and the C-H bonds would exhibit regions of positive or neutral potential. This information is crucial for understanding intermolecular interactions, such as hydrogen bonding and stacking interactions, which are vital in crystal engineering and biological recognition.

Natural Bond Orbital (NBO) Analysis for Intermolecular Interactions

Natural Bond Orbital (NBO) analysis is a computational technique that provides a detailed description of the bonding and electronic interactions within a molecule. It transforms the complex, delocalized molecular orbitals into localized orbitals that correspond to the familiar Lewis structures of bonds, lone pairs, and core orbitals.

NBO analysis can quantify the delocalization of electron density from a filled (donor) NBO to an empty (acceptor) NBO, which is a measure of hyperconjugative and resonance interactions. These interactions contribute to the stability of the molecule. For this compound, NBO analysis would reveal the nature of the bonds, the hybridization of the atoms, and the extent of electron delocalization between the phenyl ring and the benzimidazole system. This information is key to understanding the molecule's electronic properties and its potential for forming intermolecular interactions like hydrogen bonds, which are critical in its crystal packing and interactions with biological targets.

Table 2: Hypothetical NBO Analysis Data for a Key Interaction in this compound

| Donor NBO | Acceptor NBO | Stabilization Energy E(2) (kcal/mol) |

| LP(1) N(imidazole) | π(C=C) (benzimidazole) | 15.8 |

| π(C=C) (phenyl) | π(C=C) (benzimidazole) | 5.2 |

| Note: These are hypothetical values for illustrative purposes and are not derived from actual calculations on this compound. LP denotes a lone pair. |

Reactivity Descriptors and Fukui Functions

Global and local reactivity descriptors derived from DFT, such as chemical potential, hardness, softness, and electrophilicity index, provide quantitative measures of a molecule's reactivity. Fukui functions are local reactivity descriptors that indicate the most reactive sites within a molecule for nucleophilic, electrophilic, and radical attacks.

The Fukui function identifies which atoms in a molecule are more susceptible to a change in electron density upon reaction. For this compound, calculating the Fukui functions would pinpoint the specific atoms most likely to participate in chemical reactions. This is particularly useful in predicting the regioselectivity of chemical modifications and in understanding the mechanisms of its potential biological activity.

Molecular Modeling and Simulation Approaches

Beyond the static picture provided by quantum chemical calculations, molecular modeling and simulation approaches can offer insights into the dynamic behavior of this compound. Molecular dynamics (MD) simulations, for instance, can be used to study the conformational changes of the molecule over time and its interactions with solvent molecules or a biological receptor.

Such simulations can provide a deeper understanding of how the phenyl group's rotation relative to the benzimidazole core is influenced by its environment. Furthermore, docking studies, a form of molecular modeling, could be employed to predict how this compound might bind to the active site of a protein. While specific docking studies for this compound are not prevalent, research on other benzimidazole derivatives has shown their potential to interact with various biological targets, suggesting that this compound could also exhibit interesting biological activities. nih.gov These modeling techniques are instrumental in the rational design of new molecules with specific desired properties.

Molecular Dynamics Simulations for Conformational Flexibility

Molecular dynamics (MD) simulations are powerful computational tools used to study the dynamic behavior of molecules over time, providing insights into their conformational flexibility. For this compound, MD simulations can reveal the rotational freedom between the phenyl and benzimidazole ring systems and the stability of different conformations in various environments.

Research on related benzimidazole derivatives demonstrates the utility of this technique. For instance, MD simulations using software like Gromacs with the CHARMM36m force field have been employed to study the interaction of benzimidazole-based compounds with biological membranes. nih.gov Such simulations track key metrics like the Root Mean Square Deviation (RMSD) to assess the structural stability of the compound and the system as a whole over the simulation period, which can extend to hundreds of nanoseconds. nih.govmdpi.com Analysis of the Root Mean Square Fluctuation (RMSF) can pinpoint which parts of the molecule are more flexible. mdpi.com For this compound, MD studies would be crucial to understand how its conformation changes upon interacting with a biological target, which can influence its binding affinity and activity. These simulations can clarify the preferred spatial arrangement of the phenyl ring relative to the benzimidazole core, a key determinant in its interaction with receptor binding pockets.

Molecular Docking Studies for Receptor-Ligand Interactions

Molecular docking is a computational technique that predicts the preferred orientation of one molecule to a second when bound to each other to form a stable complex. It is widely used to forecast the binding mode and affinity of ligands with proteins. While specific docking studies focused exclusively on this compound are not extensively detailed, research on structurally similar benzimidazole derivatives provides a strong basis for its potential interactions.

Benzimidazole derivatives have been docked against a wide array of protein targets to explore their therapeutic potential. nih.gov For example, 2-phenylbenzimidazole (B57529) has been studied for its interaction with targets like Cyclooxygenase (COX), Lipoxygenase (LOX), and the estrogen receptor. researchgate.net Other studies have successfully docked benzimidazole-thiadiazole hybrids into the active site of the 14-α demethylase enzyme (CYP51) from Candida species, revealing key interactions with heme and amino acid residues like MET508. acs.org These studies often use software like AutoDock Vina to calculate binding energies and tools like BIOVIA Discovery Studio to visualize interactions such as hydrogen bonds and π-π stacking. nih.govresearchgate.net

Based on the activities of its analogues, this compound is a promising candidate for docking studies against various enzymes and receptors implicated in disease. The phenyl substituent can engage in hydrophobic and π-stacking interactions within a receptor's active site, potentially enhancing binding affinity.

Table 1: Potential Protein Targets for Benzimidazole Scaffolds Based on Docking Studies of Derivatives

| Protein Target | PDB ID | Function/Relevance | Reference for Derivative Study |

|---|---|---|---|

| 14-α demethylase (CYP51) | - | Fungal cell membrane synthesis | acs.org |

| Dihydrofolate Reductase (DHFR) | - | Antimicrobial, Anticancer | nih.gov |

| N-myristoyl transferase (NMT) | - | Antifungal target | nih.gov |

| Cyclooxygenase-2 (COX-2) | 1CX2 | Inflammation | researchgate.net |

| Estrogen Receptor | 2E77 | Cancer therapy | researchgate.net |

This table is illustrative of potential targets for this compound based on computational studies performed on its structural analogs.

Theoretical Prediction of Photophysical and Optoelectronic Properties

Theoretical chemistry, particularly using Density Functional Theory (DFT) and Time-Dependent DFT (TD-DFT), is instrumental in predicting the photophysical and optoelectronic properties of molecules like this compound. These calculations can forecast parameters such as electronic absorption and emission spectra, dipole moments, and the energies of frontier molecular orbitals (HOMO and LUMO).

Studies on the parent 1H-benzimidazole and its derivatives have established reliable computational protocols. For instance, using functionals like B3LYP and PBE0 with basis sets such as 6-311+G(2d,p), researchers have accurately calculated excitation energies and dipole moments. nih.govresearchgate.net The calculated HOMO-LUMO energy gap is a critical parameter, as a smaller gap often correlates with higher chemical reactivity and can indicate the molecule's potential as an electronic material. acs.org For 6-(1H-benzimidazole)-2-naphthalenol, a related fluorescent probe, the PBE0 functional was shown to predict spectroscopic parameters with high accuracy, showing a difference of only 1.63 nm between the theoretical and experimental absorption maximum. nih.gov

For this compound, theoretical calculations would likely show that the phenyl substitution causes a bathochromic (red) shift in its absorption and emission spectra compared to the unsubstituted benzimidazole core, due to the extension of the π-conjugated system.

Table 2: Illustrative Theoretical Photophysical Properties

| Property | Predicted Value | Method | Significance |

|---|---|---|---|

| λmax (Absorption) | ~280-300 nm | TD-DFT (e.g., PBE0/6-311+G(d,p)) | Wavelength of maximum light absorption |

| HOMO-LUMO Energy Gap (ΔE) | ~4.0 - 4.5 eV | DFT (e.g., B3LYP/6-311G(d,p)) | Indicates electronic excitability and chemical reactivity |

The values in this table are hypothetical estimates for this compound, based on computational results for parent benzimidazole and its other derivatives, and are intended for illustrative purposes. acs.orgnih.govresearchgate.net

Computational Screening for Structure-Property Relationships

Computational screening allows for the systematic investigation of how structural modifications to a core molecule affect its properties, establishing Structure-Property Relationships (SPRs) or Structure-Activity Relationships (SAR). For this compound, this involves creating a virtual library of derivatives and calculating their properties to identify promising candidates for synthesis and testing.

Research on benzimidazole libraries has shown that substitutions at the N-1 and C-2 positions, as well as on the fused benzene (B151609) ring, significantly influence biological activity. acs.org For example, adding N-alkyl chains can modulate lipophilicity, which is crucial for membrane penetration. acs.org Similarly, adding electron-withdrawing or electron-donating groups to the phenyl ring at the C-2 position has been shown to tune the antiproliferative and antimicrobial activities of the compounds. nih.govnih.gov Computational ADMET (Absorption, Distribution, Metabolism, Excretion, and Toxicity) predictions are often part of this screening process to assess the drug-likeness of the designed molecules. nih.gov By screening derivatives of this compound, one could elucidate how substituents on the phenyl ring or modifications to the benzimidazole nitrogen impact receptor binding, photophysical characteristics, or other desired properties.

Table 3: Illustrative Structure-Property Relationship Concepts for this compound Derivatives

| Structural Modification | Position of Change | Predicted Effect on Property | Rationale |

|---|---|---|---|

| Addition of -NO2 group | Phenyl Ring | Increased binding affinity with certain enzymes; Red-shift in λmax | Electron-withdrawing nature can enhance hydrogen bonding or polar interactions; Extends π-conjugation. |

| Addition of -OCH3 group | Phenyl Ring | Increased lipophilicity; Blue-shift in λmax relative to -NO2 | Electron-donating group alters electronic distribution and polarity. |

| Addition of n-butyl chain | N-1 of Imidazole | Enhanced membrane permeability | Increases lipophilicity, which can improve passage through biological membranes. acs.org |

This table presents hypothetical relationships to illustrate the principles of computational screening for establishing SPRs.

Mechanistic Studies of Biological Activities

Antimicrobial Activity Mechanisms

The antimicrobial properties of phenyl-benzimidazole derivatives are attributed to several mechanisms, primarily targeting essential life processes in pathogenic microorganisms. The presence of the phenyl group often enhances lipophilicity, which can facilitate the penetration of microbial lipid membranes. acs.orgnih.gov

A primary mechanism for the antimicrobial action of benzimidazole (B57391) derivatives is the inhibition of dihydrofolate reductase (DHFR). nih.gov DHFR is a crucial enzyme in both prokaryotic and eukaryotic cells that catalyzes the reduction of dihydrofolate to tetrahydrofolate. nih.govpatsnap.com Tetrahydrofolate is an essential cofactor for the synthesis of purines and thymidylate, which are fundamental building blocks of DNA. patsnap.comresearchgate.net Inhibition of DHFR leads to a depletion of these precursors, thereby impairing DNA replication and halting cell division, ultimately causing microbial cell death. patsnap.com

Molecular docking studies on N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have elucidated their interaction with the DHFR enzyme from Staphylococcus aureus. These studies show that the compounds can fit into the binding site of the enzyme, interacting with key amino acids. nih.gov For instance, one potent derivative, compound 2g (an N-heptyl, 2-(p-methoxy)phenyl benzimidazole), was found to interact with crucial amino acids in the binding site of the complex dihydrofolate reductase with nicotinamide (B372718) adenine (B156593) dinucleotide phosphate (B84403). nih.gov The benzimidazole scaffold's ability to mimic the purine (B94841) structure contributes to its affinity for the active site of enzymes like DHFR. researchgate.net This targeted inhibition makes DHFR an attractive target for developing selective antibacterial agents. nih.govwikipedia.org

The ability of a compound to penetrate the microbial cell wall and membrane is critical for its antimicrobial efficacy. The lipophilicity of benzimidazole derivatives, which can be modulated by substitutions on the phenyl ring and the benzimidazole nucleus, plays a key role in this process. acs.orgnih.gov Improving a drug's lipophilicity enhances its ability to pass through the lipid-rich membranes of bacteria and fungi. acs.org While direct membrane disruption is a known mechanism for some antimicrobial agents, for phenyl-benzimidazole derivatives, the primary role of membrane interaction appears to be facilitating entry into the cell to reach intracellular targets like DHFR and DNA. The phenyl group at the C-2 position is a key structural feature that contributes to the necessary lipophilicity for this cellular penetration.

Derivatives of 2-phenyl-1H-benzimidazole have demonstrated a wide range of activity against various pathogens in preclinical studies. This broad-spectrum activity encompasses Gram-positive and Gram-negative bacteria, as well as fungal species. ijpsonline.comspast.org For example, certain N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives have shown significant inhibitory action against Streptococcus faecalis, Staphylococcus aureus, and methicillin-resistant Staphylococcus aureus (MRSA). nih.gov Antifungal activity has also been observed, with some derivatives showing moderate effects against Candida albicans and Aspergillus niger. nih.gov

The substitution pattern on the phenyl ring and the benzimidazole nitrogen significantly influences the potency and spectrum of activity. nih.gov For example, studies have shown that Gram-negative bacteria appear more susceptible to certain 2-phenyl-1H-benzimidazole derivatives than Gram-positive bacteria. researchgate.netijpsonline.com The introduction of fluorine atoms onto the phenyl ring has also been shown to increase antimicrobial activity.

| Compound Derivative | Microorganism | Activity (MIC, µg/mL) | Reference |

|---|---|---|---|

| N-heptyl-2-(p-methoxy)phenyl-1H-benzimidazole (2g) | Streptococcus faecalis | 8 | nih.gov |

| N-heptyl-2-(p-methoxy)phenyl-1H-benzimidazole (2g) | Staphylococcus aureus | 4 | nih.gov |

| N-heptyl-2-(p-methoxy)phenyl-1H-benzimidazole (2g) | MRSA | 4 | nih.gov |

| N-heptyl-2-(p-methoxy)phenyl-1H-benzimidazole (2g) | Candida albicans | 64 | nih.gov |

| N-heptyl-2-(p-methoxy)phenyl-1H-benzimidazole (2g) | Aspergillus niger | 64 | nih.gov |

| 2-(m-fluorophenyl)-1H-benzimidazole (14) | Bacillus subtilis | 7.81 | |

| 6-methyl-2-(m-fluorophenyl)-1H-benzimidazole (18) | Gram-negative bacteria (unspecified) | 31.25 | |

| 6-methyl-2-(m-fluorophenyl)-1H-benzimidazole (18) | Bacillus subtilis | 7.81 |

Anticancer Activity Mechanisms

The anticancer properties of the 6-phenyl-1H-benzimidazole core are multifaceted, involving the disruption of key cellular processes required for tumor growth and proliferation, such as signaling pathways and DNA replication.

Kinases are critical regulators of cell signaling pathways that control cell growth, proliferation, and survival. Aberrant kinase activity is a hallmark of many cancers, making them prime targets for therapeutic intervention. Benzimidazole derivatives have been developed as inhibitors of several important kinases.

Tyrosine Kinase Inhibition: Receptor tyrosine kinases (RTKs) like the Insulin-like Growth Factor-1 Receptor (IGF-1R) are often overexpressed in tumors and play a crucial role in cancer progression. nih.govmdpi.com Activation of IGF-1R triggers downstream signaling cascades, including the Ras-Raf-MAPK and PI3K-AKT pathways, which promote mitogenic and anti-apoptotic activities. mdpi.com Specific benzimidazole derivatives have been designed as potent IGF-1R kinase inhibitors. nih.gov For example, a series of 3-[6-(4-substituted-piperazin-1-yl)-4-methyl-1H-benzimidazol-2-yl]-1H-pyridine-2-ones were synthesized and shown to have potent IGF-1R inhibitory activity. nih.gov Similarly, other derivatives, such as those with a quinolin-4-amine structure, have been found to target the c-Met tyrosine kinase, with lipophilic substituents on the phenyl ring enhancing the inhibitory activity through hydrophobic interactions. nih.gov

PI3K and Raf Kinase Pathway Modulation: The PI3K/AKT and Ras/Raf/MEK pathways are central to cell survival and proliferation and are frequently dysregulated in cancer. researchgate.net While direct inhibition of Raf or PI3K by this compound itself is not extensively documented, its derivatives that inhibit upstream RTKs like IGF-1R can effectively block the activation of these downstream pathways. nih.govmdpi.com Suppressing RTK signaling prevents the recruitment and activation of PI3K and the initiation of the Raf kinase cascade, thereby cutting off crucial signals that cancer cells are addicted to for their survival. researchgate.net

| Compound Derivative | Target/Cell Line | Activity (IC50) | Reference |

|---|---|---|---|

| 6,7-dimethoxy-N-(2-(p-tert-butyl)phenyl-1H-benzo[d]imidazol-6-yl)quinolin-4-amine (12n) | c-Met Tyrosine Kinase | 0.030 µM | nih.gov |

| N-pentyl-2-phenyl-1H-benzimidazole (1e) | MDA-MB-231 (Breast Cancer) | 21.93 µM | nih.gov |

| N-heptyl-2-(p-methoxy)phenyl-1H-benzimidazole (2g) | MDA-MB-231 (Breast Cancer) | 16.38 µM | nih.gov |

| BMS-577098 (A pyridone-benzimidazole derivative) | IGF-1R Kinase | Potent Inhibition | nih.gov |

DNA topoisomerases are essential enzymes that manage the topological state of DNA during replication, transcription, and repair. nih.gov By creating transient breaks in the DNA backbone, they relieve torsional stress. Inhibiting these enzymes leads to the accumulation of DNA damage and triggers apoptosis in rapidly dividing cancer cells, making them an effective target for cancer chemotherapy.

Several benzimidazole derivatives have been identified as potent inhibitors of DNA topoisomerases, particularly topoisomerase I. nih.govnih.gov These compounds act as "topoisomerase poisons" by stabilizing the covalent complex formed between the enzyme and the DNA strand. acs.org This prevents the re-ligation of the DNA break, leading to the accumulation of single- or double-strand breaks and ultimately, cell death. acs.org Studies on new benzimidazole-triazole hybrids have shown a strong inhibitory effect, where the compounds prevent the relaxation of supercoiled DNA, a hallmark of topoisomerase poisoning. acs.org The mechanism involves the benzimidazole scaffold binding to the enzyme-DNA complex, with molecular modeling studies suggesting that these molecules can engage the DNA substrate, indicating a dual inhibitory action that severely hampers the enzyme's function. acs.org For example, 5-methyl-4-(1H-benzimidazole-2-yl)phenol has been reported to manifest relatively potent topoisomerase I inhibition. nih.gov

Microtubule Polymerization Interference

Benzimidazole derivatives are well-documented as microtubule-targeting agents (MTAs). nih.gov Their mechanism often involves binding to tubulin, the protein subunit of microtubules, thereby interfering with their assembly and disassembly dynamics. This disruption of microtubule function is critical, as microtubules are essential for forming the mitotic spindle during cell division.

The action of benzimidazoles is often compared to established MTAs like nocodazole, which inhibits microtubule assembly. nih.govapsnet.org Research on various benzimidazole derivatives demonstrates that they can interfere with the normal functioning of microtubules by binding to tubulin. apsnet.org For instance, studies on 1H-benzimidazol-2-yl hydrazones, which share the core benzimidazole structure, showed they inhibit tubulin polymerization. These compounds were found to elongate the nucleation phase and slow the rate of tubulin assembly, an effect comparable to nocodazole. nih.gov Molecular docking studies suggest that these compounds likely occupy the colchicine (B1669291) binding site on tubulin. nih.gov

While many benzimidazoles act as microtubule-destabilizing agents, some newer derivatives have been found to exhibit the opposite effect, acting as microtubule-stabilizing agents. nih.gov This dual capability highlights the chemical versatility of the benzimidazole scaffold. The specific substitution pattern on the benzimidazole ring, such as the phenyl group at the 6-position, influences the precise nature of the interaction with tubulin. Atropisomeric 1-phenylbenzimidazoles have been shown to affect microtubule organization in cancer cells, indicating that the three-dimensional structure is crucial for this activity. rsc.org

DNA Interaction and Binding Modalities (Intercalation)

The structural similarity of the benzimidazole ring to purine bases allows these compounds to interact directly with DNA. researchgate.net Benzimidazole derivatives have been shown to bind to DNA through two primary modes: intercalation and minor groove binding. nih.gov

Intercalation : This mode involves the planar aromatic ring system of the benzimidazole derivative inserting itself between the base pairs of the DNA double helix. This insertion can distort the DNA structure, interfering with crucial processes like DNA replication and transcription, ultimately leading to cell cycle arrest and apoptosis. researchgate.net

Minor Groove Binding : Alternatively, these molecules can fit into the minor groove of the DNA helix. The well-known DNA stain Hoechst 33342 is a benzimidazole-based molecule that operates via this mechanism. nih.gov By occupying the minor groove, these compounds can prevent the binding of essential proteins, such as transcription factors and DNA-modifying enzymes, to their target sequences.

Hybrid molecules that link benzimidazole with other scaffolds, like 1,2,3-triazoles, have been developed to enhance this DNA interaction. These hybrids are recognized as potent anti-proliferative agents that intercalate into the DNA minor grooves and can selectively bind to and stabilize G-quadruplex DNA structures, which are often found in the telomeres and promoter regions of oncogenes. nih.gov

Antiproliferative Effects in Cell Lines and Animal Models

The interference with microtubule dynamics and DNA integrity translates into potent antiproliferative activity against various cancer cell lines. Numerous studies have demonstrated the cytotoxic effects of benzimidazole derivatives.

For example, a series of N-alkylated-2-(substituted phenyl)-1H-benzimidazole derivatives showed significant antiproliferative activity against a panel of human cancer cell lines, including A549 (lung), A498 (kidney), HeLa (cervical), A375 (melanoma), and HepG2 (liver). acs.org Similarly, other derivatives have been tested against the triple-negative breast cancer cell line MDA-MB-231, where substitutions on both the benzimidazole core and the phenyl ring were found to be critical for activity. nih.govnih.gov Specifically, a methyl group at the 5(6)-position of the benzimidazole ring combined with a trimethoxy phenyl moiety (a colchicine-like fragment) resulted in a potent antiproliferative derivative. nih.gov

These antiproliferative effects are often mediated by the induction of cell cycle arrest and apoptosis. iiarjournals.org Benzimidazole derivatives can halt the cell cycle at different phases, such as G1, S, or G2/M, leading to abnormal DNA replication and mitosis. nih.goviiarjournals.org For instance, the compound CCL299, a benzimidazole derivative, was found to arrest the cell cycle at the G1 phase in HepG2 and HEp-2 cells by activating the p53-p21 pathway. iiarjournals.org This arrest is frequently followed by the initiation of apoptosis, or programmed cell death, which is often confirmed by the activation of key executioner enzymes like caspases. iiarjournals.org

While extensive in vitro data exists, information on animal models for this compound specifically is less detailed in the available literature. However, a xenograft model using 22Rv1 prostate cancer cells showed that treatment with a different benzimidazole derivative resulted in complete tumor growth inhibition, demonstrating in vivo efficacy. rsc.org

Table 1: Antiproliferative Activity of Selected Benzimidazole Derivatives in Cancer Cell Lines

| Compound Class | Cell Line | IC₅₀ (µM) | Reference |

| 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole | HeLa | 0.02-0.04 | acs.org |

| 6-chloro-2-(4-fluorobenzyl)-1H-benzo[d]imidazole | A375 | 0.02-0.04 | acs.org |

| 6-chloro-2-phenethyl-1H-benzo[d]imidazole | HeLa | 0.02-0.04 | acs.org |

| 6-chloro-2-phenethyl-1H-benzo[d]imidazole | A375 | 0.02-0.04 | acs.org |

| N-alkylated 2-phenyl-1H-benzimidazoles | MDA-MB-231 | 16.38 - >100 | nih.gov |

| 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid | 22Rv1 (prostate) | 0.096 | rsc.org |

| 2-benzazolyl-4-piperazin-1-ylsulfonylbenzenecarbohydroxamic acid | VCaP (prostate) | 0.049 | rsc.org |

Anti-inflammatory Activity Mechanisms

Beyond their anticancer properties, benzimidazole derivatives exhibit significant anti-inflammatory effects. These activities are primarily mediated through the inhibition of key enzymes and the modulation of signaling pathways involved in the inflammatory response.

Cyclooxygenase (COX) Isozyme Inhibition

A primary mechanism for the anti-inflammatory action of many non-steroidal anti-inflammatory drugs (NSAIDs) is the inhibition of cyclooxygenase (COX) enzymes. nih.gov The COX enzyme has two main isoforms: COX-1, which is constitutively expressed and involved in housekeeping functions like protecting the stomach lining, and COX-2, which is induced during inflammation and is responsible for producing inflammatory mediators like prostaglandins. nih.gov

Certain benzimidazole derivatives have been designed as selective COX-2 inhibitors. nih.gov This selectivity is advantageous as it can reduce the gastrointestinal side effects associated with non-selective NSAIDs that inhibit both COX-1 and COX-2. nih.gov The structural basis for this selectivity lies in a secondary pocket present in the active site of the COX-2 enzyme, which is absent in COX-1. nih.gov Compounds containing specific pharmacophores, such as a methanesulfonyl group on a phenyl ring, can fit into this pocket, leading to potent and selective inhibition of COX-2. nih.gov Research on imidazo[1,2-a]pyridine (B132010) derivatives, which are structurally related to benzimidazoles, has yielded compounds with high selectivity for COX-2 over COX-1. nih.gov

Table 2: In Vitro COX-1/COX-2 Inhibition Data for Imidazo[1,2-a]pyridine Derivatives

| Compound | COX-1 IC₅₀ (µM) | COX-2 IC₅₀ (µM) | Selectivity Index (COX-1/COX-2) | Reference |

| 5n | >35.6 | 0.07 | 508.6 | nih.gov |

| Celecoxib (Reference) | 4.8 | 0.05 | 96.0 | nih.gov |

Modulation of Transient Receptor Potential Channels

Transient Receptor Potential (TRP) channels are a group of ion channels involved in sensing a wide range of stimuli. The TRPC6 channel, a nonselective cation channel, has been implicated in the pathogenesis of various diseases, including cancer and chronic obstructive pulmonary disorder. nih.gov The modulation of TRPC6 activity is being explored as a therapeutic strategy. nih.gov While the broad involvement of TRP channels in inflammation is established, direct evidence linking this compound to the modulation of these specific channels is still an emerging area of research.

Interaction with Specific Cytokine Pathways

Inflammation is orchestrated by a complex network of signaling molecules called cytokines. Pro-inflammatory cytokines like Tumor Necrosis Factor-alpha (TNF-α) and Interleukin-6 (IL-6) play a central role in amplifying and sustaining inflammatory responses. A key strategy in anti-inflammatory drug development is to inhibit the production or signaling of these cytokines.

Studies have shown that benzimidazole derivatives can exert immunomodulatory effects by reducing the levels of these key inflammatory markers. researchgate.net In one study, a benzimidazole derivative was found to significantly decrease the levels of TNF-α and IL-6, as well as prostaglandin (B15479496) E2 (PGE2), in a model of inflammation. These effects were comparable to the established anti-inflammatory drug piroxicam, indicating a potent ability to suppress inflammatory pathways. researchgate.net

Antioxidant and Radical Scavenging Mechanisms

The antioxidant potential of benzimidazole derivatives is a well-documented area of research. These compounds exert their effects through various mechanisms, primarily involving the scavenging of free radicals and the inhibition of lipid peroxidation. nih.govnih.gov Oxidative stress, resulting from an imbalance between the production of reactive oxygen species and the body's ability to detoxify them, can lead to cellular damage. nih.gov Benzimidazole derivatives represent a class of synthetic antioxidants developed to counteract such damage. nih.gov

The primary mechanisms of antioxidant action for these compounds include:

Radical Scavenging: Benzimidazole derivatives have demonstrated the ability to scavenge stable free radicals like 2,2-diphenyl-1-picrylhydrazyl (DPPH) as well as highly reactive species such as superoxide (B77818) anion radicals. nih.gov Studies on benzimidazolyl-2-hydrazones have shown that compounds with dihydroxy substitutions are particularly effective scavengers of DPPH and ABTS (2,2'-azino-bis(3-ethylbenzothiazoline-6-sulfonic acid)) radicals. rsc.org Computational studies using Density Functional Theory (DFT) suggest that the scavenging mechanism is dependent on the polarity of the medium. In nonpolar environments, a Hydrogen Atom Transfer (HAT) mechanism is preferred, while in polar media, a Sequential Proton-Loss Electron-Transfer (SPLET) pathway is more likely. rsc.org

Inhibition of Lipid Peroxidation: Lipid peroxidation is a chain reaction of oxidative degradation of lipids, leading to cell membrane damage. nih.gov The antioxidant capacity of benzimidazole derivatives is often evaluated by their ability to inhibit nicotinamide adenine dinucleotide phosphate (NADPH)-dependent lipid peroxidation in liver microsomes. nih.govnih.gov Research has shown that substitutions on the benzimidazole ring significantly influence this activity. For instance, a benzimidazole derivative with a p-bromophenyl substituent at the second position demonstrated a 57% inhibition of lipid peroxidation. nih.gov Similarly, another study found that a nonsubstituted analogue caused 57% inhibition, while a derivative with a p-fluorobenzyl substituent at position 1 exhibited a stronger inhibition of 83% at a concentration of 10⁻³ M. nih.gov

Table 1: Inhibition of Lipid Peroxidation by Benzimidazole Derivatives

| Compound Description | Substituent | % Inhibition of Lipid Peroxidation | Reference |

|---|---|---|---|

| 2-Aryl-1H-benzimidazole derivative | p-bromophenyl at position 2 | 57% | nih.gov |

| 2-Phenyl-1H-benzimidazole analogue | Nonsubstituted | 57% | nih.gov |

| 2-Phenyl-1H-benzimidazole derivative | p-fluorobenzyl at position 1 | 83% (at 10⁻³ M) | nih.gov |

Antiviral Activity Pathways

Derivatives of 2-phenylbenzimidazole (B57529) have been identified as potent antiviral agents, particularly against the Bovine Viral Diarrhea Virus (BVDV), a surrogate model for the Hepatitis C Virus (HCV). nih.gov The mechanism of action for these compounds is often dual-targeted, involving the inhibition of both viral entry into the host cell and the subsequent replication of the viral genome. nih.gov

Structure-activity relationship (SAR) studies have provided insight into the molecular features that govern this antiviral activity. For example, substitutions on the benzimidazole scaffold at position 5 or at both positions 5 and 6 generally enhance antiviral efficacy. nih.gov The presence of chlorine atoms at these positions can increase activity but may also lead to higher cytotoxicity. nih.gov Conversely, fluorine substitutions have been shown to augment activity while maintaining lower cytotoxicity. nih.gov

Docking studies have revealed the specific molecular interactions responsible for the antiviral effect. The benzimidazole scaffold establishes hydrophobic interactions with key amino acid residues within the viral machinery, such as Tyr156, Arg154, and Leu103. nih.gov The central phenyl-amide portion of the molecule interacts with residues like Arg58, Ser57, and Pro105, while the terminal moiety (e.g., a tri-methoxy-phenyl group) engages with Leu103, Pro105, Asp91, and Cys106. nih.gov An electrostatic term in these interactions appears to be crucial for the binding and subsequent inhibition. nih.gov

Table 2: Antiviral Activity of Substituted Benzimidazole Derivatives against BVDV

| Compound | Substitution on Benzimidazole Scaffold | EC₅₀ (µM)¹ | CC₅₀ (µM)² | S.I.³ | Reference |

|---|---|---|---|---|---|

| 2c | 5-Chloro | >100 | 45 | <0.45 | nih.gov |

| 3c | 5,6-Dichloro | >100 | 28 | <0.28 | nih.gov |

| 4c | 5-Fluoro | 41 | >100 | >2.4 | nih.gov |

| 5c | 5,6-Difluoro | 1.4 | >100 | >71.4 | nih.gov |

| 6c | 5-Methyl | 0.23 | >100 | >434.8 | nih.gov |

| 7c | 5,6-Dimethyl | 0.3 | >100 | >333.3 | nih.gov |

| NM108 | (Control) | - | - | 66.7 | nih.gov |

| Ribavirin | (Control) | - | - | 5.6 | nih.gov |

¹EC₅₀: Compound concentration required to achieve 50% protection from virus-induced cytopathogenicity. nih.gov ²CC₅₀: Compound concentration required to reduce the viability of mock-infected cells by 50%. nih.gov ³S.I. (Selectivity Index): Ratio of CC₅₀ to EC₅₀. nih.gov

Enzyme and Receptor Modulation: Agonist and Antagonist Actions

The 6-substituted benzimidazole core is a key pharmacophore for modulating the activity of various enzymes and receptors, acting as both antagonists and inhibitors.

Angiotensin II Receptor Antagonism: Novel benzimidazoles with substitutions at the 6-position have been developed as potent and selective nonpeptide antagonists of the Angiotensin II (AII) receptor, specifically the AT₁ subtype. nih.gov The design of these antagonists was inspired by earlier nonpeptidic AII receptor antagonists. nih.gov Systemic variation of substituents on the benzimidazole ring revealed that acylamino groups or basic heterocycles at position 6 result in highly active AII antagonists. nih.gov One of the most active compounds from this series, designated BIBR 277, demonstrated high potency and good oral absorption, leading to its selection for further clinical development. nih.gov Molecular modeling studies suggest a specific binding model for this class of antagonists to the AT₁ receptor. nih.gov

Lysine (B10760008) Demethylase Inhibition: A benzyl-substituted benzimidazole pyrazole (B372694) compound has been identified as an inhibitor of the KDM4 subfamily of Jumonji domain-containing lysine demethylase (KDM) enzymes. acs.org These enzymes play a role in promoting aggressive phenotypes in certain cancers. acs.org The mechanism of inhibition involves the chelation of the active-site Fe²⁺ ion, which is essential for the enzyme's catalytic activity. acs.org Structural analysis and modeling indicate that the inhibitor's pyrazole moiety interacts with the Phe114 sidechain of KDM4A, while the benzimidazole portion aligns with an arginine residue (Arg218), suggesting a cation-π interaction. acs.org

Dopamine (B1211576) Receptor Activity: While not a direct action of this compound itself, related studies on 6-substituted 1-phenylbenzazepines highlight the importance of the 6-position in receptor binding. nih.gov In these studies, adding aryl substituents at the 6-position of the benzazepine skeleton led to compounds with significantly enhanced binding affinity for the dopamine D(1) receptor compared to the prototype compound. nih.gov This demonstrates a structure-activity principle where substitution at the 6-position can be critical for modulating receptor interactions.

Inhibition of Protein Aggregation (e.g., Amyloid Beta)

The aggregation of peptides, such as amyloid-beta (Aβ), into cytotoxic oligomers and fibrils is a key pathological event in several human diseases, including Alzheimer's disease. nih.gov A promising therapeutic strategy involves the use of small organic molecules to block or interfere with this aggregation process. nih.gov

While direct studies on this compound may be limited, the imidazole (B134444) core is a known feature in compounds that inhibit protein aggregation. Carnosine, a naturally occurring dipeptide containing an imidazole ring, has been shown to inhibit the fibrillation and toxicity of Aβ peptides. nih.gov One of its proposed mechanisms is the inhibition of an intramolecular salt bridge formation, which is crucial for the stability and elongation of amyloid fibrils. nih.gov This suggests that the imidazole moiety within the benzimidazole structure could potentially contribute to anti-aggregation activity. The development of potent inhibitors for protein aggregation diseases is an active area of research, and understanding the atomic-level binding information between small molecules like benzimidazole derivatives and Aβ peptides is crucial for designing effective therapeutic agents. nih.gov

Structure Activity Relationship Sar and Lead Optimization

Positional and Substituent Effects on Biological Efficacy

SAR studies consistently indicate that substitutions at the N-1, C-2, and C-5/C-6 positions of the benzimidazole (B57391) nucleus are critical in modulating the pharmacological effects of the resulting compounds. nih.govnih.gov

The substitution at the N-1 position of the benzimidazole ring is a key determinant of biological activity. acs.orgnih.gov Unsubstituted N-H benzimidazoles often exhibit lower activity compared to their N-1 substituted counterparts. Strategic substitution at this position can significantly enhance chemotherapeutic potential. acs.orgnih.govnih.gov

N-Alkylation: The introduction of alkyl groups at the N-1 position has been shown to modulate the lipophilicity and, consequently, the biological activity of benzimidazole derivatives. Studies on N-alkylated 2-(substituted phenyl)-1H-benzimidazoles revealed that increasing the length of the straight-chain alkyl group can lead to a progressive enhancement of anticancer activity. For instance, a linear increase in antiproliferative effects was observed with alkyl chains from one to seven carbons, with pentyl and heptyl substitutions showing significant potency. acs.orgnih.gov

Benzyl (B1604629) and Substituted Benzyl Groups: The attachment of benzyl groups to the N-1 position is a common strategy, inspired by established drugs like clemizole (B1669166) and candesartan, to potentially increase chemotherapeutic efficacy. nih.govresearchgate.net

Other Substituents: The introduction of more complex moieties, such as in the hit compound 2-(4-chlorophenyl)-N-(1-propyl-1H-benzimidazol-2-yl)acetamide, demonstrates that the N-1 propyl group is a viable substituent for developing potent trypanocidal agents. nih.gov

Table 1: Effect of N-1 Alkyl Substitution on Antiproliferative Activity A conceptual representation based on findings in the literature.

| Compound Series | N-1 Substituent | Relative Antiproliferative Activity |

|---|---|---|

| 1a | -CH₃ | + |

| 1b | -C₂H₅ | ++ |

| 1c | -C₃H₇ | +++ |

| 1d | -C₄H₉ | ++++ |

| 1e | -C₅H₁₁ | +++++ |

| 1g | -C₇H₁₅ | ++++ |

The C-2 position of the benzimidazole ring is another critical site for modification, directly influencing the molecule's interaction with biological targets. The nature of substituents on the phenyl ring at this position can dramatically alter the compound's efficacy.

Electron-Donating Groups: The presence of electron-donating groups on the C-2 phenyl ring has been associated with enhanced biological activity. For example, a p-methoxy substituent on the 2-phenyl ring was found to have a positive effect, resulting in potent antiproliferative activity. acs.org Similarly, a 4-N(CH₃)₂ group on the phenyl ring was suggested to be responsible for the anticancer activity of certain derivatives. nih.gov

Electron-Withdrawing Groups: Halogen substitutions are frequently employed. A 2-(4-chlorophenyl) moiety is a feature of a hit compound identified for its activity against T. cruzi. nih.gov Dichloro-substituted derivatives, such as those with 2,4-dichloro or 2,6-dichloro patterns on the C-2 phenyl ring, have shown significant antifungal activity. mdpi.com

Other Aromatic Systems: While a phenyl group is common, replacing it with other aromatic or heteroaromatic systems is a valid strategy for exploring new chemical space and interactions with target proteins.

Table 2: Influence of C-2 Phenyl Substitution on Biological Activity A summary of key findings.

| C-2 Phenyl Substituent | Observed Biological Effect | Reference |

|---|---|---|

| 4-Methoxy | Positive effect on antiproliferative activity | acs.org |

| 4-N(CH₃)₂ | Potential for enhanced anticancer activity | nih.gov |

| 4-Chloro | Feature in a trypanocidal hit compound | nih.gov |

| 2,4-Dichloro | Potent antifungal activity | mdpi.com |

| 4-Amino | Moderate antibacterial activity | researchgate.net |

The C-5 and C-6 positions on the benzene (B151609) portion of the benzimidazole scaffold offer further opportunities for structural modification to fine-tune biological activity. nih.govnih.gov

Electron-Withdrawing Groups: The introduction of electron-withdrawing groups like chloro (–Cl) and nitro (–NO₂) at the C-6 position has been explored to evaluate their impact on antimicrobial and anticancer activities. nih.govrsc.org

Methyl and Iodo Groups: In a series of 5-substituted benzimidazoles, derivatives bearing a 5-iodo or 5-methyl group were found to possess significant antifungal activity, in some cases exceeding that of commercial drugs. researchgate.net

Carboxylic Acid Groups: The synthesis of derivatives like 2-(4-substituted-phenyl)-1H-benzo[d]imidazole-6-carboxylic acid highlights the use of the C-6 position to introduce acidic functional groups, which can alter solubility and target interactions. nih.gov

Trifluoromethyl Group: The 5-(trifluoromethyl) substituent has also been investigated, although in some cases, it did not confer superior activity compared to other groups like methyl. researchgate.net

Table 3: Effect of C-5/C-6 Substitution on Antifungal Activity Based on a study of 5-substituted benzimidazole derivatives.

| Compound | Substituent at C-5 | Relative Antifungal Activity (vs. C. albicans) |

|---|---|---|

| 25 | -CH₃ | High |

| 24 | -I | High |

| 26 | -CF₃ | Moderate |

| 27 | -OCH₃ | Moderate |

Rational Design Principles for Enhanced Potency and Selectivity

The rational design of novel 6-phenyl-1H-benzimidazole derivatives leverages the SAR data to create molecules with improved potency and selectivity. Key principles include combining optimal substituents at the N-1, C-2, and C-5/C-6 positions. nih.govrsc.org Design strategies often aim to mimic the structural features of known active compounds or to exploit specific interactions within a target's binding site. nih.govhanyang.ac.kr

A crucial aspect of rational design is the modulation of physicochemical properties. For instance, increasing the lipophilicity of the molecule through the addition of hydrophobic moieties can enhance membrane permeation, which is vital for reaching intracellular targets. acs.orgnih.gov Structure-based design, utilizing techniques like molecular docking, allows for the visualization of how a designed molecule fits into the active site of a target protein, such as dihydrofolate reductase or various kinases. nih.govhanyang.ac.krrsc.org This approach enables the rational placement of functional groups to form key hydrogen bonds, hydrophobic interactions, or π-π stacking interactions with amino acid residues, thereby enhancing binding affinity and selectivity. nih.govhanyang.ac.kr

Quantitative Structure-Activity Relationship (QSAR) Modeling

QSAR modeling is a computational tool used to establish a mathematical correlation between the chemical structure of a series of compounds and their biological activity. For benzimidazole derivatives, QSAR models have been developed to predict activities ranging from antioxidative to antiviral and antiparasitic. mdpi.comnih.govresearchgate.net